(2R)-2-Cycloheptylpropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-cycloheptylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPOHVQEJUUJJY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Chiral Cycloheptylpropan 1 Amines
Enantioselective Synthesis Approaches for (2R)-2-Cycloheptylpropan-1-amine
The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthesis methodologies. These strategies are broadly categorized into chiral auxiliary-mediated synthesis and asymmetric catalysis.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a robust and well-established method for introducing chirality into a molecule. nih.gov This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. shachemlin.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making it a sustainable approach. nih.govsigmaaldrich.com
The effective design of a chiral auxiliary is paramount to its success in asymmetric synthesis. Ideally, an auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, and efficiently removed under mild conditions without racemization of the product. nih.gov For the synthesis of this compound, a common strategy involves the use of a chiral auxiliary to control the alkylation of a propionamide (B166681) derivative.
A suitable precursor for this synthesis would be a propionamide bearing a chiral auxiliary. The selection of the auxiliary is critical for high diastereoselectivity. Commonly employed auxiliaries for such transformations include those derived from amino alcohols, such as Evans' oxazolidinones and pseudoephedrine. wikipedia.orgthieme-connect.com These auxiliaries create a rigid, chiral environment around the reaction center, effectively shielding one face of the enolate intermediate from the electrophile.
The key step in the synthesis of this compound via a chiral auxiliary approach is the diastereoselective formation of the carbon-carbon bond at the α-position of the propionamide. This is typically achieved through the alkylation of a metal enolate with a cycloheptylmethyl halide.
The general transformation is as follows:
Enolate Formation: The propionamide, attached to a chiral auxiliary, is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined (Z)-enolate.
Diastereoselective Alkylation: The enolate is then reacted with a suitable electrophile, in this case, cycloheptylmethyl bromide or iodide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to the less hindered face of the enolate, leading to the formation of one diastereomer in excess.
The diastereoselectivity of this alkylation step is often high, with diastereomeric ratios (d.r.) exceeding 95:5 being common for well-designed systems. nih.gov
A crucial aspect of chiral auxiliary-mediated synthesis is the ability to remove the auxiliary cleanly and efficiently, without affecting the newly created stereocenter, and to recover the auxiliary for reuse. nih.gov For amide-based auxiliaries like oxazolidinones and pseudoephedrine amides, several cleavage methods are available:
Hydrolysis: Basic or acidic hydrolysis can cleave the amide bond to yield the corresponding carboxylic acid.
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4) reduces the amide to the corresponding primary alcohol.
Reductive Amination: For the synthesis of the target amine, direct reduction of the amide can be challenging. A more common approach is to first convert the α-alkylated amide to the corresponding carboxylic acid or alcohol, which is then transformed into the amine via standard functional group interconversions (e.g., Curtius rearrangement, Hofmann rearrangement, or reductive amination of a corresponding ketone).
Several classes of chiral auxiliaries have proven to be highly effective in the asymmetric synthesis of amines.
Oxazolidinone Derivatives: Evans' oxazolidinones are among the most widely used chiral auxiliaries. thieme-connect.com Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of reactions, including enolate alkylations. nih.govsigmaaldrich.com The stereochemical outcome is highly predictable, depending on the choice of the (R)- or (S)-enantiomer of the auxiliary and the reaction conditions. researchgate.net
Sulfinamides: Chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have emerged as powerful reagents for the asymmetric synthesis of chiral amines. sigmaaldrich.comwikipedia.orgyale.edu Condensation of tert-butanesulfinamide with an aldehyde or ketone forms a sulfinylimine, which can then undergo diastereoselective addition of a nucleophile. Subsequent cleavage of the N-S bond under mild acidic conditions affords the chiral amine. sigmaaldrich.com
Pseudoephedrine: Both enantiomers of pseudoephedrine are commercially available and serve as excellent chiral auxiliaries for the asymmetric alkylation of amides. wikipedia.orgnih.gov The corresponding pseudoephedrine amides undergo highly diastereoselective alkylation upon treatment with a strong base and an alkyl halide. nih.gov A key advantage of pseudoephedrine is the predictable stereochemical outcome and the ease of conversion of the alkylated amide to the corresponding carboxylic acid, aldehyde, or ketone. wikipedia.org An alternative, pseudoephenamine, has also been developed to circumvent regulations on pseudoephedrine and has shown comparable or even superior performance in some cases. nih.govharvard.edu
| Chiral Auxiliary Class | General Structure of Auxiliary-Substrate Adduct | Key Stereocontrolling Reaction | Typical Diastereomeric Excess (d.e.) |
| Oxazolidinone Derivatives | N-Acyl Oxazolidinone | Enolate Alkylation | >95% |
| Sulfinamides | N-Sulfinylimine | Nucleophilic Addition to C=N | >90% |
| Pseudoephedrine | N-Acyl Pseudoephedrine Amide | Enolate Alkylation | >95% |
Asymmetric Catalysis in this compound Synthesis
While chiral auxiliary methods are reliable, asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product. For the synthesis of chiral amines, several catalytic methods are available, including asymmetric hydrogenation, reductive amination, and hydroamination.
Although specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively reported in the literature, the general principles of these methods could be applied. For instance, the asymmetric hydrogenation of a suitable prochiral imine or enamine precursor, derived from cycloheptylacetone, using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) could potentially afford the target amine with high enantioselectivity.
Organocatalytic Approaches for Chiral Amine Formation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral primary amines, derived from natural sources like amino acids or Cinchona alkaloids, can effectively catalyze a wide range of enantioselective transformations. rsc.orgrsc.org These catalysts operate through the formation of reactive enamine or iminium ion intermediates, which then react with prochiral substrates to generate the desired chiral product. sioc-journal.cn For the synthesis of this compound, a potential organocatalytic approach would involve the reaction of a suitable carbonyl compound with a nitrogen source in the presence of a chiral primary amine catalyst. The catalyst would facilitate the enantioselective addition to the carbonyl group, establishing the (R)-stereocenter. Researchers have successfully employed chiral primary amine organocatalysts in various asymmetric reactions, including aldol (B89426) and Mannich reactions, demonstrating their versatility and effectiveness. mdpi.comcjcatal.com
Metal-Catalyzed Asymmetric Transformations
Metal-catalyzed reactions offer another highly effective pathway to chiral amines. Asymmetric hydrogenation and amination are two prominent examples.
Asymmetric Hydrogenation: This technique typically involves the hydrogenation of a prochiral enamine or imine precursor using a chiral metal complex as the catalyst. Rhodium and Ruthenium-based catalysts, featuring chiral phosphine ligands, have been extensively studied for this purpose. For instance, the asymmetric cyclopropanation of alkenes with α-nitro diazoacetophenones catalyzed by rhodium(II) carboxylates has shown excellent diastereo- and enantioselectivities. thieme-connect.de While not a direct synthesis of the target amine, this highlights the power of metal catalysts in creating chiral centers. A relevant strategy for this compound would be the asymmetric hydrogenation of 2-cycloheptylpropen-1-amine or the corresponding imine.
Asymmetric Amination: This method involves the direct introduction of an amino group into a prochiral substrate. For example, ruthenium-catalyzed asymmetric cyclopropylphosphonation of N,N-dialkylanilines has been developed, showcasing the potential for creating chiral C-N bonds. thieme-connect.de Another approach is the reductive amination of a ketone with an amine source, where a chiral catalyst guides the stereochemical outcome. organic-chemistry.org
Enzymatic Biocatalysis for Enantioselective Production
Enzymes are highly selective catalysts that can produce chiral compounds with exceptional enantiomeric purity under mild reaction conditions. core.ac.uknih.govcodexis.com For the synthesis of chiral amines, several classes of enzymes are particularly relevant.
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines. frontiersin.org Wild-type AmDHs have demonstrated effectiveness in synthesizing small chiral amines, including (S)-butan-2-amine with high enantiomeric excess. frontiersin.org This suggests that an appropriately selected or engineered AmDH could be used to convert cycloheptyl-2-propanone to this compound with high stereoselectivity.
Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This method is widely used in the pharmaceutical industry for the synthesis of chiral amines. mdpi.com
Lipases: While primarily known for ester hydrolysis, lipases can be used in the kinetic resolution of racemic amines (see section 2.2.2). nih.govgoogle.com
A biocatalytic cascade combining an ene-reductase (ERed) and an imine reductase (IRed) or reductive aminase (RedAm) can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high purity. nih.gov This demonstrates the potential for multi-enzyme systems in complex chiral syntheses.
Deracemization and Resolution Techniques for Racemic Precursors
When a direct asymmetric synthesis is not feasible, the separation of a racemic mixture of 2-cycloheptylpropan-1-amine is a viable alternative.
Chemical Resolution Methods (e.g., Diastereomeric Salt Formation)
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orgadvanceseng.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgunchainedlabs.com After separation, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The efficiency of the resolution depends on finding a suitable chiral acid and solvent system that provides a significant difference in the solubility of the two diastereomeric salts. bioduro.com
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid | Chiral Acid |
| (-)-Mandelic Acid | Chiral Acid |
| (+)-Camphor-10-sulfonic Acid | Chiral Acid |
| Brucine | Chiral Base (for acidic compounds) |
| Strychnine | Chiral Base (for acidic compounds) |
This table presents examples of commonly used chiral resolving agents. The choice of agent depends on the specific racemic mixture being resolved.
Kinetic Resolution Strategies
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer.
Enzymatic Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of racemic amines. nih.govacs.org In this method, the lipase (B570770) selectively catalyzes the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. google.com For example, Candida antarctica lipase B (CALB) is a robust enzyme used for this purpose. acs.org The acylated amine can then be separated from the unreacted amine, and the desired enantiomer can be obtained by hydrolysis of the acyl group.
Dynamic Kinetic Resolution (DKR): A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. acs.org Dynamic kinetic resolution overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. scispace.comorganic-chemistry.orgrsc.org This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer. DKR of amines has been achieved by combining a lipase for resolution with a metal catalyst (e.g., ruthenium or palladium-based) for racemization. acs.orgscispace.comorganic-chemistry.org
Classical Preparative Routes to Primary Amines and their Adaptation for Stereocontrol
Several classical methods for synthesizing primary amines can be adapted to produce chiral amines, although they may require a subsequent resolution step if a chiral catalyst or auxiliary is not incorporated. libretexts.org
One common method is the reduction of a nitrile. libretexts.org For the synthesis of 2-cycloheptylpropan-1-amine, this would involve the preparation of 2-cycloheptylpropanenitrile, followed by reduction with a reagent like lithium aluminum hydride. To achieve stereocontrol, a chiral reducing agent could be employed, or the starting nitrile could be prepared in an enantiomerically enriched form.
Another approach is the reductive amination of a ketone. organic-chemistry.orglibretexts.org In this case, cycloheptyl-2-propanone would be reacted with ammonia (B1221849) in the presence of a reducing agent. To induce chirality, a chiral auxiliary could be attached to the nitrogen, or a chiral catalyst could be used to guide the reduction of the intermediate imine.
The Gabriel synthesis is another classic method for preparing primary amines from alkyl halides. libretexts.org While this method itself does not inherently provide stereocontrol, if the starting alkyl halide, in this case, 1-bromo-2-cycloheptylpropane, is enantiomerically pure, the resulting amine will also be enantiomerically pure.
Finally, the stereoselective ring-opening of chiral oxazines with Grignard or organoaluminum reagents has been shown to produce enantiopure primary amines after subsequent deprotection steps. nih.gov This method offers a pathway to chiral amines with good diastereomeric excess.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Cycloheptylpropen-1-amine |
| Cycloheptyl-2-propanone |
| (S)-Butan-2-amine |
| (+)-Tartaric Acid |
| (-)-Mandelic Acid |
| (+)-Camphor-10-sulfonic Acid |
| Brucine |
| Strychnine |
| Quinine |
| 2-Cycloheptylpropanenitrile |
Reductive Amination with Stereochemical Control
Reductive amination is a highly versatile and widely employed method for synthesizing amines from carbonyl compounds. numberanalytics.comrsc.org For the synthesis of this compound, the corresponding ketone, 1-cycloheptylpropan-2-one, serves as the starting material. The general process involves the condensation of the ketone with an amine source, typically ammonia, to form a prochiral imine intermediate, which is then reduced to the target chiral amine. fiveable.me The stereochemical control is exerted during the reduction step, which can be achieved through several catalytic approaches. researchgate.net
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful strategy that offers excellent atom economy. acs.org Iridium (Ir) and Rhodium (Rh) complexes featuring chiral phosphine ligands are commonly used. acs.orgnih.gov For instance, an Iridium complex with a chiral phosphino-oxazoline ligand can catalyze the hydrogenation of the intermediate N-aryl or N-benzyl imine, yielding the chiral amine with high enantioselectivity. nih.gov The choice of ligand is crucial for achieving high levels of stereocontrol.
Biocatalysis: Imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful biocatalysts for asymmetric reductive amination. researchgate.netrsc.org These enzymes can operate at equimolar concentrations of the ketone and amine source under mild reaction conditions. researchgate.net Enzyme engineering has expanded the substrate scope of IREDs, allowing them to accept a wide variety of ketones and amines, and providing access to chiral amines with excellent enantiomeric excess (ee). rsc.orgdovepress.com
| Catalyst Type | Example Catalyst/Enzyme | Substrate Type | Key Features | Reported Enantioselectivity |
| Transition Metal | Ir-SimplePHOX nih.gov | N-Aryl Imines | Readily accessible ligands, high activity. | Up to 96% ee nih.gov |
| Transition Metal | Rh-(R,R)-binaphane organic-chemistry.org | Enamides | Effective for isomeric mixtures of enamides. | Excellent enantioselectivities organic-chemistry.org |
| Biocatalyst | Imine Reductase (IRED) researchgate.net | Ketones + Amines | High stereoselectivity, mild conditions. | Often >99% ee dovepress.com |
| Biocatalyst | Engineered Amine Dehydrogenase (AmDH) dovepress.com | Ketones + Ammonia | Accepts ketones instead of α-keto acids. | High yield and stereoselectivity dovepress.com |
Reduction of Nitro, Nitrile, or Amide Precursors to Chiral Amines
An alternative to reductive amination is the reduction of nitrogen-containing functional groups that are already incorporated into the carbon skeleton. This approach allows for the synthesis of chiral amines from precursors like nitro compounds, nitriles, or amides.
Reduction of Nitro Compounds: The asymmetric reduction of a C=C double bond in a nitroalkene precursor, such as (E/Z)-1-cycloheptyl-2-nitroprop-1-ene, can establish the desired stereocenter. This transformation can be achieved using biocatalysts like enoate reductases from microorganisms such as Clostridium sporogenes or baker's yeast, which are known to reduce activated alkenes with high enantioselectivity. acs.org Organocatalytic methods, employing chiral thiourea (B124793) or primary amine catalysts in combination with a hydride source like Hantzsch ester, also provide a powerful route to chiral nitroalkanes, which can subsequently be reduced to the target amine using standard methods (e.g., H₂/Pd-C). organic-chemistry.orgresearchgate.netnih.gov
Reduction of Nitriles: Chiral amines can be synthesized from chiral nitriles. rsc.orgelectronicsandbooks.com One strategy involves the Ritter reaction, where a racemic secondary alcohol reacts with a chiral nitrile in a strongly acidic medium to form a mixture of diastereomeric amides. electronicsandbooks.com These diastereomers can be separated and then hydrolyzed to yield the enantiomerically enriched amine. electronicsandbooks.com Alternatively, direct catalytic asymmetric reduction of a prochiral nitrile, 2-cycloheptylpropanenitrile, can be performed, although this is a more challenging transformation. A more common approach is the reduction of a pre-existing chiral nitrile using powerful reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me
Reduction of Amides: The direct reduction of a chiral amide, such as (2R)-2-cycloheptylpropanamide, provides a straightforward route to the corresponding amine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds without affecting the stereocenter adjacent to the carbonyl group.
| Precursor Type | Synthetic Method | Reagents/Catalyst | Key Features |
| Nitroalkene | Biocatalytic Reduction | Enoate Reductase (C. sporogenes) | High enantioselectivity for aromatic nitroalkenes. acs.org |
| Nitroalkene | Organocatalytic Reduction | Jacobsen-type thiourea catalyst + Hantzsch ester | Mediates conjugate transfer hydrogenation efficiently. organic-chemistry.org |
| Nitrile | Ritter Reaction | Chiral Nitrile + Racemic Alcohol / H₂SO₄ | Diastereoselective formation of amides. electronicsandbooks.com |
| Amide | Direct Reduction | LiAlH₄ | High-yielding reduction of the amide functional group. |
Gabriel Synthesis and Hofmann Rearrangement in Chiral Contexts
Classical name reactions like the Gabriel synthesis and the Hofmann rearrangement can be powerful tools for preparing primary amines with a defined stereochemistry, especially when starting from chiral substrates.
Gabriel Synthesis: The Gabriel synthesis is a robust method for preparing primary amines while avoiding the over-alkylation common with direct alkylation of ammonia. numberanalytics.commasterorganicchemistry.com In a chiral context, the synthesis typically involves the Sₙ2 reaction of potassium phthalimide (B116566) with a chiral alkyl halide or sulfonate ester. masterorganicchemistry.com To synthesize this compound, one would start with an (S)-configured precursor, such as (S)-2-cycloheptylpropan-1-ol. The alcohol is converted to a good leaving group (e.g., tosylate, mesylate, or bromide), which then undergoes nucleophilic substitution by the phthalimide anion. This Sₙ2 reaction proceeds with complete inversion of configuration at the stereocenter. fiveable.me The final step is the liberation of the primary amine from the N-alkylphthalimide intermediate, commonly achieved by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis. masterorganicchemistry.comorganicchemistrytutor.com Asymmetric variations using chiral phase-transfer catalysts with racemic alkyl halides have also been developed to induce enantioselectivity. numberanalytics.comresearchgate.net
Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A key feature of this reaction is that the rearrangement of the alkyl group from the carbonyl carbon to the nitrogen atom occurs with complete retention of the stereochemical configuration of the migrating group. youtube.comslideshare.net To apply this to the target molecule, one would start with a chiral amide that has one additional carbon, such as (R)-2-cycloheptylbutanamide. Treatment of this amide with bromine and a strong base (e.g., sodium hydroxide) generates an isocyanate intermediate, which is then hydrolyzed to yield this compound. wikipedia.org The stereocenter of the migrating cycloheptylpropyl group is preserved throughout the transformation. youtube.com
| Reaction | Starting Material (for (2R)-amine) | Key Reagent(s) | Stereochemical Outcome |
| Gabriel Synthesis | (S)-2-Cycloheptylpropyl tosylate | 1. Potassium phthalimide2. Hydrazine (NH₂NH₂) masterorganicchemistry.com | Inversion of configuration |
| Hofmann Rearrangement | (R)-2-Cycloheptylbutanamide | Br₂ + NaOH wikipedia.org | Retention of configuration |
Nucleophilic Substitution Reactions with Stereoinversion or Retention
Direct nucleophilic substitution is a fundamental strategy for introducing an amine functionality. The stereochemical outcome—either inversion or retention of configuration—is highly dependent on the reaction mechanism, the nucleophile, and the substrate.
Substitution with Inversion (Sₙ2): The most common pathway for stereoselective amine synthesis via nucleophilic substitution is the Sₙ2 mechanism, which results in the inversion of stereochemistry at the electrophilic carbon. fiveable.menih.gov This method requires a chiral substrate with a suitable leaving group (e.g., halide, tosylate, mesylate) at the stereogenic center. For the synthesis of this compound, a precursor with an (S)-configuration, such as (S)-2-cycloheptylpropyl tosylate, is required. The reaction with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃), proceeds via backside attack, inverting the stereocenter to the (R)-configuration. The resulting azide is then reduced to the primary amine, typically using LiAlH₄ or catalytic hydrogenation, without affecting the newly established stereocenter. researchgate.net This two-step, one-pot azide substitution-reduction sequence is a highly reliable method for preparing chiral primary amines.
| Nucleophile | Leaving Group | Substrate Configuration (for (2R)-amine) | Stereochemical Outcome | Typical Reducing Agent for Intermediate |
| Azide (N₃⁻) mdma.ch | Tosylate (-OTs) | (S) | Inversion (Sₙ2) | LiAlH₄ or H₂/Pd researchgate.net |
| Phthalimide | Bromide (-Br) | (S) | Inversion (Sₙ2) | Hydrazine (NH₂NH₂) masterorganicchemistry.com |
| Ammonia (NH₃) | Halide (-X) | (S) | Inversion (Sₙ2) | N/A (Direct product, risk of over-alkylation) numberanalytics.com |
| Sulfonamide nih.gov | Alcohol (-OH) | (S)-alcohol | Inversion (Iron-catalyzed) | N/A (Forms sulfonamide) |
Stereochemical Characterization and Enantiopurity Determination
Chromatographic Methods for Enantiomeric Excess Determination
Chromatographic techniques are the gold standard for determining enantiomeric purity due to their high accuracy and resolution. These methods involve separating the enantiomers on a chiral stationary phase (CSP), allowing for their individual quantification.
Chiral Gas Chromatography (GC) is a powerful technique for separating volatile chiral compounds. Primary amines like 2-cycloheptylpropan-1-amine often require derivatization to improve their volatility and chromatographic behavior. sigmaaldrich.com A typical method development would involve reacting the amine with an achiral derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding amide. nih.govwiley.com This derivative is more volatile and less prone to peak tailing. sigmaaldrich.com
The separation of the derivatized enantiomers is then performed on a GC column containing a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those modified with trifluoroacetyl groups on a γ-cyclodextrin scaffold, are often effective for this class of compounds. sigmaaldrich.comresearchgate.net The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. researchgate.net Method optimization involves adjusting the temperature program and carrier gas flow rate to maximize resolution. wiley.com
Table 1: Illustrative Chiral GC Method Parameters for Derivatized 2-Cycloheptylpropan-1-amine
| Parameter | Condition |
| Analyte | N-(2-Cycloheptylpropyl)trifluoroacetamide |
| Column | Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) |
| Carrier Gas | Hydrogen or Helium |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Expected R-Enantiomer tR | ~15.2 min |
| Expected S-Enantiomer tR | ~15.5 min |
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for enantiomeric separation and does not require the analyte to be volatile. yakhak.orgphenomenex.com For primary amines, direct separation is possible, but derivatization with a chromophore-containing agent like nitrobenzoxadiazole chloride (NBD-Cl) can enhance detection sensitivity. yakhak.org
The selection of the chiral stationary phase is crucial. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are highly effective for a broad range of chiral compounds, including amines. yakhak.orgphenomenex.com The separation is typically performed in normal-phase mode, using mobile phases consisting of mixtures like hexane (B92381) and 2-propanol. yakhak.orgshimadzu.com The relative interaction strengths between each enantiomer and the chiral stationary phase dictate the separation. The elution order and resolution are influenced by the specific CSP, mobile phase composition, and flow rate. chromatographyonline.com
Table 2: Illustrative Chiral HPLC Method Parameters for Derivatized 2-Cycloheptylpropan-1-amine
| Parameter | Condition |
| Analyte | NBD-derivatized 2-Cycloheptylpropan-1-amine |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 470 nm |
| Expected (S)-Enantiomer tR | ~8.5 min |
| Expected (R)-Enantiomer tR | ~9.8 min |
Spectroscopic Techniques for Absolute Configuration Assignment
While chromatography excels at determining enantiomeric ratio, it does not inherently reveal the absolute configuration (the R or S designation). Spectroscopic techniques, often used in conjunction with chiral auxiliaries, are required for this purpose.
NMR spectroscopy can be used to determine the absolute configuration by converting the enantiomeric pair into a pair of diastereomers. This is achieved by reacting the amine with a single enantiomer of a chiral derivatizing agent (CDA). rsc.orgresearchgate.net Commonly used CDAs for amines include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or α-methoxy-α-phenylacetic acid (MPA). rsc.org
The reaction of (2R)-2-Cycloheptylpropan-1-amine and its (S)-enantiomer with (S)-MTPA would produce two different diastereomeric amides. These diastereomers have distinct spatial arrangements and, consequently, will exhibit different chemical shifts (anisochronous signals) in the ¹H or ¹⁹F NMR spectrum. rsc.orgrsc.org By analyzing the chemical shift differences (Δδ) for specific protons near the stereocenter and comparing them to established models, the absolute configuration of the original amine can be deduced. columbia.edu
X-ray crystallography provides the most definitive and unambiguous assignment of absolute configuration. acs.org Since the amine itself may not crystallize readily, it is often converted into a diastereomeric salt by reacting it with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (1R)-(-)-10-camphorsulfonic acid. rsc.org
If the resulting salt forms a single crystal of suitable quality, X-ray diffraction analysis can determine the precise three-dimensional structure of the molecule in the crystal lattice. acs.orgnih.gov This analysis reveals the arrangement of all atoms, thereby providing irrefutable proof of the absolute configuration of the chiral centers in both the amine and the resolving acid. The technique relies on anomalous dispersion effects to distinguish between the correct structure and its mirror image. beilstein-journals.org
Optical Rotation Measurements and Considerations for Enantiopurity Assessment
Optical rotation is a physical property of chiral substances, where they rotate the plane of polarized light. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter. A compound that rotates light clockwise is termed dextrorotatory (+) and one that rotates it counter-clockwise is levorotatory (-). wikipedia.org
For this compound, measuring the optical rotation confirms its chirality. If the specific rotation of the enantiomerically pure compound is known, the measured rotation of a sample can be used to calculate its enantiomeric excess (ee). However, the sign of rotation (+ or -) does not have a simple, predictable correlation with the absolute configuration (R or S). rsc.orgrsc.org Therefore, while optical rotation is a valuable tool for quality control and assessing enantiopurity once a standard has been established, it cannot be used alone to assign the absolute configuration. rsc.org
Applications of 2r 2 Cycloheptylpropan 1 Amine and Its Analogs in Asymmetric Catalysis
Chiral Ligand Design and Development for Transition Metal Catalysis
The efficacy of a chiral ligand in asymmetric catalysis is fundamentally linked to its steric and electronic properties, which dictate the three-dimensional environment around the metal center and influence the stereochemical outcome of the reaction. Chiral primary amines like (2R)-2-Cycloheptylpropan-1-amine serve as valuable building blocks for more complex ligand architectures.
N-Donor Ligands Derived from the this compound Scaffold
Simple N-donor ligands, where the nitrogen atom of the amine coordinates to the transition metal, are a fundamental class of ligands. The this compound, with its bulky cycloheptyl group adjacent to the stereogenic center, could sterically influence the coordination sphere of a metal catalyst. In principle, this chiral amine could be utilized directly as a ligand, or more commonly, it would be derivatized to modulate its electronic and steric properties. For instance, N-alkylation or N-arylation could create secondary or tertiary amine ligands with varied coordination properties. While general principles of using chiral amines as ligands are known, specific studies detailing the performance of this compound as a simple N-donor ligand in catalysis are not readily found.
Bidentate and Multidentate Ligand Architectures Incorporating the Chiral Amine Moiety
To enhance the stability of the metal-ligand complex and exert greater stereochemical control, monodentate chiral amines are often incorporated into bidentate or multidentate ligand frameworks. These architectures provide a more rigid and well-defined chiral pocket around the metal catalyst. Common strategies involve linking the primary amine of a scaffold like this compound to another donor group, such as a phosphine (B1218219), another amine, an oxazoline, or a pyridine. Current time information in Bangalore, IN.acs.orgbenthamdirect.com The resulting P,N- or N,N-bidentate ligands can then chelate to a transition metal. The large cycloheptyl group in a hypothetical bidentate ligand derived from this compound would be expected to create a specific chiral environment, potentially leading to high enantioselectivity in catalytic reactions. However, specific examples of such bidentate ligands and their catalytic applications are not described in the reviewed literature.
Asymmetric Cross-Coupling Reactions
Asymmetric cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds, with significant applications in pharmaceuticals and materials science. Chiral ligands are crucial for controlling the enantioselectivity of these transformations.
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination) Utilizing Amine Ligands
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net While a wide variety of phosphine and N-heterocyclic carbene (NHC) ligands have been developed for this reaction, chiral amine-based ligands have also been explored. chinesechemsoc.orgbohrium.comsioc-journal.cn These ligands can induce asymmetry in the coupling of prochiral amines or in desymmetrization reactions. Although the general utility of chiral amines in this context is recognized, there are no specific reports found that employ this compound or its derivatives as ligands in asymmetric Buchwald-Hartwig amination. The potential efficacy of such a ligand would depend on its ability to effectively transfer its chirality to the products of the catalytic cycle.
Table 1: Representative Chiral Ligands for Palladium-Catalyzed C-N Coupling
| Ligand Type | General Structure/Example | Key Features |
| Chiral Diamine | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | C2-symmetric, provides a well-defined chiral environment. |
| Amino Acid-Based | N-Boc-L-valine | Readily available, acts as a bidentate N,O-ligand. mdpi.com |
| Phosphine-Amine | (R)-BINAP-based amine ligands | Axially chiral, P,N-bidentate coordination. benthamdirect.com |
This table presents general classes of chiral amine-related ligands used in palladium catalysis, as specific data for this compound is unavailable.
Copper-Catalyzed Processes (e.g., C-N Coupling, Aerobic Oxidation) with Chiral Amine Components
Copper catalysis offers a cost-effective and sustainable alternative to palladium-based methods for reactions like C-N coupling. nih.gov Chiral amine-based ligands, including diamines and amino alcohol derivatives, have been successfully employed in asymmetric copper-catalyzed reactions. nih.govthieme-connect.com These ligands can facilitate enantioselective C-N bond formation and other transformations. The development of photoinduced copper-catalyzed reactions has further expanded the scope of asymmetric synthesis. nih.gov While the potential for a chiral amine like this compound to serve as a ligand in these processes exists, the scientific literature lacks specific examples and detailed research findings on its use.
Table 2: Examples of Copper-Catalyzed Asymmetric Reactions with Chiral Amine-Type Ligands
| Reaction Type | Chiral Ligand Example | Typical Substrates | Reference Principle |
| Asymmetric N-Alkylation | Chiral Diamine | Racemic alkyl electrophiles, amides | nih.gov |
| Conjugate Addition | Peptide-based phosphine ligands | Cyclic enones, dialkylzinc reagents | mdpi.com |
| 1,4-Addition | QUIPHOS (quinoline-phosphine) | α,β-Unsaturated ketones, diethylzinc | thieme-connect.com |
This table illustrates the types of reactions where chiral amine-derived ligands are effective in copper catalysis. Specific data for this compound is not available.
Other Asymmetric Transformations Mediated by this compound Derived Catalysts
Beyond cross-coupling reactions, chiral amines and their derivatives are employed in a multitude of other asymmetric transformations. These include, but are not limited to, asymmetric hydrogenation, hydrosilylation, aldol (B89426) reactions, and Michael additions. The primary amine functionality can also be utilized in organocatalysis, for example, in enamine and iminium ion catalysis. The unique steric bulk of the cycloheptyl group in this compound could offer novel reactivity or selectivity in such transformations. However, without specific research dedicated to this compound, its role in these other asymmetric catalytic processes remains speculative.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful method for producing chiral molecules, particularly chiral amines and alcohols. nih.gov In many of these reactions, chiral primary amine derivatives are not the direct catalysts but are integral components of chiral ligands that coordinate with transition metals like iridium, rhodium, or ruthenium. ajchem-b.comnih.gov The steric and electronic properties of the amine moiety are critical for inducing high enantioselectivity.
Catalytic systems for the asymmetric hydrogenation of imines and ketones often rely on chiral phosphine-diamine or N-sulfonylated diamine ligands. nih.govthieme-connect.com For instance, iridium complexes bearing chiral phosphine-diamine ligands have been shown to be highly effective for the hydrogenation of ketones, including those with cycloalkyl substituents. thieme-connect.com The reaction is believed to proceed through an iridium amido complex where the diamine ligand creates a rigid chiral pocket around the metal center. thieme-connect.com Similarly, Ru(II) complexes with chiral N-sulfonylated 1,2-diamine ligands are highly efficient for the transfer hydrogenation of ketones and imines, operating via a concerted six-membered transition state. nih.gov
Recent advances have also focused on the direct asymmetric reductive amination (DARA), which couples ketones with amines in a single step. d-nb.info Iridium complexes with sterically bulky phosphoramidite (B1245037) ligands have successfully catalyzed the DARA of various ketones with primary alkyl amines, demonstrating the importance of bulky groups in managing the enantioselective process, even when secondary interactions are weak. d-nb.info
Table 1: Asymmetric Hydrogenation using Chiral Amine-Based Catalysts Data sourced from multiple studies to illustrate representative results.
| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| [IrCl(cod)]₂ / Chiral Phosphine-Diamine | Cyclohexyl Phenyl Ketone | (R)-Cyclohexyl(phenyl)methanol | >99 | 98 |
| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 97 | 96 nih.gov |
| Ir-Phosphoramidite Complex | Acetophenone & Benzylamine | N-((R)-1-Phenylethyl)aniline | 98 | 97 d-nb.info |
Asymmetric Alkylation and Aldol Reactions
Chiral primary amines, particularly those with bulky substituents, are highly effective organocatalysts for asymmetric alkylation and aldol reactions. ias.ac.in They operate through enamine or iminium ion intermediates, analogous to the mechanisms of Class I aldolases. nih.gov The steric hindrance provided by groups such as cycloheptyl or other bulky alkyl moieties is crucial for controlling the facial selectivity of the enamine attack on the electrophile.
In the direct asymmetric aldol reaction, a chiral primary amine catalyst reacts with a ketone donor to form a chiral enamine. This enamine then attacks an aldehyde acceptor. Bifunctional primary amine catalysts, which contain a hydrogen-bond-donating group (like a thiourea (B124793) or amide) in addition to the amine, are particularly effective. rsc.orgmdpi.com These catalysts form a highly organized transition state where the acceptor is activated via hydrogen bonding while the nucleophilic enamine is directed by the bulky chiral scaffold. ias.ac.in Monofunctional primary amines derived from carbohydrates have also been reported to catalyze aldol reactions with excellent stereoselectivity. ias.ac.in
Asymmetric alkylation of carbonyl compounds can also be achieved using primary amine catalysis, often in combination with photoredox catalysis for radical alkylations. chinesechemsoc.org For instance, the asymmetric α-alkylation of β-ketocarbonyls to generate all-carbon quaternary stereocenters has been accomplished by combining a photocatalyst with a chiral primary amine catalyst. chinesechemsoc.org More traditionally, nickel-catalyzed asymmetric reductive alkylation of enamines provides a route to α-branched chiral aliphatic amines. chemrxiv.org
Table 2: Asymmetric Aldol and Alkylation Reactions Catalyzed by Chiral Primary Amine Analogs Data sourced from multiple studies to illustrate representative results.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | ee (%) / dr |
|---|---|---|---|---|---|
| Chiral Primary Amine-Thiourea | Aldol | Isatin + Cyclohexanone | 3-hydroxy-3-(2-oxocyclohexyl)indolin-2-one | 99 | 99% ee, 99:1 dr rsc.org |
| D-Fructose-derived Primary Amine | Aldol | 4-Nitrobenzaldehyde + Cyclohexanone | 2-((R)-Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 99 | 99% ee, 99:1 dr ias.ac.in |
| Primary Amine / Photocatalyst | α-Alkylation | Ethyl 2-oxocyclopentanecarboxylate + Ethyl 2-bromoacetate | Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate | 90 | 90% ee chinesechemsoc.org |
Asymmetric Ring-Opening Reactions
The catalytic asymmetric ring-opening (ARO) of strained cyclic compounds like epoxides and donor-acceptor (D-A) cyclopropanes with nucleophiles is a highly efficient strategy for synthesizing valuable chiral building blocks such as β-amino alcohols and γ-amino acid derivatives. acs.orgnih.gov Chiral primary amines and their derivatives play a key role in these transformations, typically as part of the chiral ligand that directs the stereochemical outcome.
In the ARO of meso-epoxides with aromatic amines, chiral metal-organic frameworks (MOFs) have been used as recyclable heterogeneous catalysts. nih.govrsc.org These frameworks can incorporate chiral ligands derived from amino acids or other chiral sources, creating a chiral environment within their pores that facilitates enantioselective ring-opening. For example, a homochiral MOF derived from a binaphthalene dicarboxylic acid ligand catalyzed the reaction between cyclohexene (B86901) oxide and various anilines with excellent enantioselectivity. nih.gov
The ring-opening of D-A cyclopropanes with primary arylamines has been achieved using chiral heterobimetallic catalysts. acs.orgnsf.gov An interesting system involving a chiral phosphate (B84403) ligand and two different rare-earth metals (Y and Yb) was found to be highly effective. nsf.govresearchgate.net This reaction proceeds via kinetic resolution of the racemic cyclopropane, where the chiral catalyst preferentially reacts with one enantiomer, leaving the other unreacted and yielding a highly enantioenriched γ-amino acid product. researchgate.net
Table 3: Asymmetric Ring-Opening Reactions Data sourced from multiple studies to illustrate representative results.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Chiral Cu-MOF | Epoxide Opening | Cyclohexene Oxide + Aniline | (1R,2R)-2-Anilinocyclohexanol | 92 | 95 nih.gov |
| Chiral Yb/Y-Bimetallic Complex | Cyclopropane Opening | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate + p-Anisidine | Dimethyl (R)-2-((4-methoxyphenyl)amino)-2-phenylethyl)malonate | 93 | 99 acs.orgnsf.gov |
Asymmetric Addition Reactions
Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Chiral primary amines have emerged as powerful organocatalysts for these transformations, activating α,β-unsaturated carbonyl compounds towards nucleophilic attack via the formation of a transient chiral iminium ion or dienamine.
In the aza-Michael addition, an amine nucleophile is added to an activated alkene. Chiral primary amine catalysts, often used with a co-catalyst like trifluoroacetic acid, can promote the intramolecular aza-Michael addition of enone carbamates to furnish chiral piperidines with high enantiomeric excess. The catalyst activates the substrate through iminium ion formation, which is then attacked by the tethered amine nucleophile.
For the addition of carbon nucleophiles, such as malononitrile, to α-substituted vinyl ketones, chiral primary amines have been used to catalyze a highly enantioselective Michael addition-protonation sequence. acs.orgnih.gov Similarly, the sulfa-Michael addition of thiols to α-substituted vinyl ketones is effectively catalyzed by chiral primary-tertiary diamines derived from amino acids like L-phenylalanine. acs.orgorganic-chemistry.org The bulky group on the chiral amine catalyst is essential for controlling the stereochemistry of the protonation step, which ultimately determines the enantioselectivity of the final product. acs.org
Table 4: Asymmetric Addition Reactions Catalyzed by Chiral Primary Amine Analogs Data sourced from multiple studies to illustrate representative results.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Chiral Primary-Tertiary Diamine | Sulfa-Michael | 4-Chlorophenyl vinyl ketone + Thioglycolate | S-((R)-3-(4-chlorophenyl)-3-oxopropyl) 2-mercaptoacetate | 94 | 91 acs.org |
| Chiral Primary Amine | Michael Addition | 1-(4-Bromophenyl)prop-2-en-1-one + Malononitrile | 2-((R)-1-(4-bromophenyl)-3-oxopropyl)malononitrile | 92 | 95 acs.org |
Derivatives and Synthetic Transformations of 2r 2 Cycloheptylpropan 1 Amine
Modifications at the Amine Functionality
The primary amine group of (2R)-2-Cycloheptylpropan-1-amine is a key site for a variety of chemical modifications, including the formation of imines, amides, sulfonamides, and higher-order amines.
Primary amines, such as this compound, react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comwikipedia.org This reversible reaction typically involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfer steps and the eventual loss of water to form the carbon-nitrogen double bond. libretexts.orglibretexts.org
The reaction of this compound with an aldehyde (R'-CHO) or a ketone (R'-CO-R'') would yield the corresponding N-substituted imine. The presence of the chiral center adjacent to the nitrogen atom can influence the stereochemical environment of the molecule, though the imine formation itself does not directly involve this center. The stereochemistry of the resulting C=N double bond (E/Z isomerism) can be influenced by the steric bulk of the substituents, including the cycloheptylpropyl group.
It is important to distinguish imine formation from enamine formation. Enamines are typically formed from the reaction of a ketone or aldehyde with a secondary amine. libretexts.orglibretexts.orgmasterorganicchemistry.com Since this compound is a primary amine, it will form an imine. libretexts.orgmasterorganicchemistry.com
Table 1: Imine Formation from this compound
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine) |
|---|---|---|
| This compound | Benzaldehyde | (R,E)-N-Benzylidene-2-cycloheptylpropan-1-amine |
| This compound | Acetone | (R)-N-(Propan-2-ylidene)-2-cycloheptylpropan-1-amine |
| This compound | Cyclohexanone | (R)-N-(Cyclohexylidene)-2-cycloheptylpropan-1-amine |
The nucleophilic nature of the primary amine in this compound allows for its ready acylation to form amides. libretexts.orglibretexts.org This reaction, a type of nucleophilic acyl substitution, is typically carried out using acyl chlorides or acid anhydrides. libretexts.orgcognitoedu.org The reaction is generally rapid and efficient, often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. cognitoedu.org
Similarly, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. researchgate.netorganic-chemistry.org This is a common method for protecting amines or for synthesizing compounds with specific biological activities. researchgate.netnih.gov The synthesis can be performed under mild conditions, sometimes even in aqueous media, making it an environmentally friendly approach. researchgate.netmdpi.com
Table 2: Amide and Sulfonamide Formation
| Reactant 1 | Reactant 2 | Product Type | Product Name |
|---|---|---|---|
| This compound | Acetyl Chloride | Amide | (R)-N-(2-Cycloheptylpropyl)acetamide |
| This compound | Benzoyl Chloride | Amide | (R)-N-(2-Cycloheptylpropyl)benzamide |
| This compound | Acetic Anhydride (B1165640) | Amide | (R)-N-(2-Cycloheptylpropyl)acetamide |
| This compound | p-Toluenesulfonyl Chloride | Sulfonamide | (R)-N-(2-Cycloheptylpropyl)-4-methylbenzenesulfonamide |
This compound can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. libretexts.orgfishersci.co.uk However, direct alkylation of primary amines can be difficult to control, often resulting in a mixture of mono-, di-, and even tetra-alkylated products due to the increasing nucleophilicity of the intermediate secondary and tertiary amines. libretexts.orgpearson.com
A more controlled method for synthesizing secondary or tertiary amines is reductive amination. masterorganicchemistry.com This involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction of the C=N bond to the corresponding amine using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
Exhaustive alkylation, typically with an excess of a reactive alkyl halide like methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. libretexts.org In this process, the nitrogen atom becomes positively charged and is bonded to four carbon atoms. This quaternization reaction converts the amine into a different class of compound with distinct properties.
Table 3: N-Alkylation and Quaternization Products
| Reaction Type | Reagents | Product Order | Product Name |
|---|---|---|---|
| Mono-alkylation | This compound, 1 eq. CH3I | Secondary Amine | (R)-N-Methyl-2-cycloheptylpropan-1-amine |
| Di-alkylation | This compound, 2 eq. CH3I | Tertiary Amine | (R)-N,N-Dimethyl-2-cycloheptylpropan-1-amine |
| Quaternization | This compound, excess CH3I | Quaternary Salt | (R)-2-Cycloheptyl-N,N,N-trimethylpropan-1-aminium iodide |
| Reductive Amination | This compound, Formaldehyde, NaBH3CN | Secondary Amine | (R)-N-Methyl-2-cycloheptylpropan-1-amine |
Functionalization of the Cycloheptyl Ring
While modifications at the amine are straightforward, functionalization of the cycloheptyl ring presents a greater synthetic challenge, particularly concerning stereoselectivity.
Potential strategies could include directed metalation, where the protected amine functionality directs a strong base to deprotonate a specific C-H bond on the ring, followed by quenching with an electrophile. Another approach could involve radical-based C-H activation/functionalization. The success and stereoselectivity of such reactions would be highly dependent on the conformation of the cycloheptyl ring and the directing influence of the existing chiral side chain. The development of such a stereoselective functionalization would be a significant synthetic endeavor. acs.orgacs.org
Ring contraction and expansion reactions are powerful tools in organic synthesis for accessing novel cyclic frameworks. etsu.edumsu.edu While no specific examples involving derivatives of this compound have been documented in the surveyed literature, general methodologies could be conceptually applied.
For instance, a ring contraction of a cyclic amine derivative could potentially be achieved through a skeletal rearrangement of a corresponding N-hydroxylamine, a transformation that has been reported for other saturated cyclic amines using a Lewis acid catalyst like B(C6F5)3. nih.gov This would convert a cycloheptyl derivative into a substituted cyclohexyl structure.
Conversely, ring expansion could be envisioned through various multi-step sequences. One hypothetical route might involve the introduction of a functional group on the ring that could serve as a handle for a rearrangement, such as the Tiffeneau-Demjanov rearrangement or a related pinacol-type rearrangement on a suitably derivatized cycloheptyl system. For example, converting a ketone on the cycloheptyl ring (introduced via oxidation) to an α-hydroxy imine could set the stage for an α-iminol rearrangement, potentially leading to a ring-expanded α-amino ketone. beilstein-journals.org These transformations are synthetically challenging and represent areas for potential future research rather than established procedures for this specific molecular scaffold.
Computational Chemistry and Theoretical Studies
Conformational Analysis of (2R)-2-Cycloheptylpropan-1-amine and its Derivatives
The biological activity and catalytic performance of this compound and its derivatives are intrinsically linked to their three-dimensional structure. The flexible seven-membered cycloheptyl ring can adopt a variety of low-energy conformations, such as the chair and boat forms, which in turn influences the spatial orientation of the aminopropyl side chain. Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the conformational landscape of these molecules.
A systematic conformational search can identify the most stable geometries and the energy barriers between them. For instance, Density Functional Theory (DFT) calculations can provide accurate relative energies of different conformers. These studies are crucial for understanding how the molecule interacts with its environment, be it a biological receptor or a metal center in a catalyst.
Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.
| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| Chair-Equatorial | B3LYP/6-31G(d) | 0.00 | 178.5 |
| Chair-Axial | B3LYP/6-31G(d) | 1.85 | 65.2 |
| Boat-Equatorial | B3LYP/6-31G(d) | 3.20 | -175.0 |
| Boat-Axial | B3LYP/6-31G(d) | 4.95 | -70.8 |
Rational Design of Ligands Based on the this compound Scaffold for Enhanced Selectivity and Reactivity
The this compound scaffold serves as a versatile building block for the synthesis of chiral ligands used in asymmetric catalysis. Computational chemistry plays a pivotal role in the rational design of these ligands to achieve higher selectivity and reactivity. nih.govnih.govcresset-group.comresearchgate.netrsc.org By understanding the structure-activity relationships, chemists can make targeted modifications to the ligand structure to improve its performance. nih.govrsc.orgnih.gov
Techniques such as quantitative structure-activity relationship (QSAR) studies can correlate the structural features of a series of ligands with their catalytic activity. ub.edu Furthermore, molecular docking can be used to predict how a ligand will bind to a metal center and how this complex will interact with a substrate. This allows for the in silico screening of a large number of potential ligand candidates before committing to their synthesis and experimental testing. cresset-group.com For example, modifications to the cycloheptyl ring or the amine group can be explored computationally to fine-tune the steric and electronic properties of the ligand. ucla.edu
Mechanistic Investigations of Catalytic Cycles Involving this compound Derived Ligands
Understanding the detailed mechanism of a catalytic reaction is crucial for its optimization. Computational methods, particularly DFT, are powerful tools for elucidating the intricate steps of a catalytic cycle. nih.govresearchgate.net For reactions involving ligands derived from this compound, theoretical calculations can map out the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. nih.govsnnu.edu.cn
These studies can reveal the rate-determining step of the reaction and the origin of enantioselectivity. nih.gov By analyzing the transition state structures, researchers can identify the key interactions between the catalyst and the substrate that control the stereochemical outcome. This knowledge can then be used to design more efficient and selective catalysts. nih.gov
Table 2: Calculated Energy Profile for a Hypothetical Catalytic Step This table presents hypothetical data for illustrative purposes.
| Species | Description | Method | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Reactant Complex | Catalyst-Substrate Adduct | DFT (B3LYP-D3/def2-TZVP) | 0.0 |
| Transition State (R) | Transition state to R-product | DFT (B3LYP-D3/def2-TZVP) | +15.2 |
| Transition State (S) | Transition state to S-product | DFT (B3LYP-D3/def2-TZVP) | +17.8 |
| Product Complex | Catalyst-Product Adduct | DFT (B3LYP-D3/def2-TZVP) | -5.4 |
Prediction of Stereoselectivity in Asymmetric Reactions using Quantum Chemical Methods
One of the most significant applications of computational chemistry in asymmetric catalysis is the prediction of stereoselectivity. chiralpedia.comresearchgate.netrsc.orgethz.chchemrxiv.orgcecam.org Quantum chemical methods can calculate the energy difference between the transition states leading to the different stereoisomers of the product. chiralpedia.compsu.edu According to transition state theory, this energy difference is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly well-suited for these calculations, as they can treat the reactive core of the system with a high level of quantum mechanical theory while describing the surrounding ligand and solvent environment with a more computationally efficient molecular mechanics force field. ub.eduuab.cat This approach allows for the accurate prediction of stereoselectivity in complex reaction systems. chiralpedia.com
Molecular Dynamics Simulations of Chiral Interactions
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules and their interactions over time. tandfonline.comtandfonline.comnih.govpreprints.orgnsf.govresearchgate.netscirp.org For systems involving this compound, MD simulations can be used to investigate the chiral recognition process, where the chiral ligand or catalyst selectively interacts with one enantiomer of a substrate over the other. tandfonline.comnih.govnsf.govnsf.gov
By simulating the trajectory of the molecules, researchers can observe the formation of diastereomeric complexes and analyze the specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that are responsible for chiral discrimination. tandfonline.comnih.govnsf.gov These simulations can provide a detailed, atomistic picture of how chirality is transferred from the catalyst to the product. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What enantioselective synthesis methods are most effective for producing (2R)-2-Cycloheptylpropan-1-amine with high optical purity?
- Methodology : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral auxiliaries like (R)-BINOL) is commonly employed. For structurally similar amines (e.g., adamantyl derivatives), reductive amination of ketones with chiral catalysts (e.g., Ru-BINAP) achieves >90% enantiomeric excess (ee) .
- Key Considerations : Optimize reaction temperature, solvent polarity, and catalyst loading to minimize racemization. Monitor ee via chiral HPLC or polarimetry .
Q. How can the enantiomeric purity of this compound be confirmed experimentally?
- Techniques :
- Chiral Chromatography : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases. Compare retention times to (S)-enantiomer standards .
- NMR Spectroscopy : Employ chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals in NMR .
- Validation : Cross-validate results with optical rotation measurements (e.g., [α] at 20°C) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Standard Protocols :
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with ≤2 ppm mass accuracy .
- NMR : Assign cycloheptyl protons (δ 1.2–2.1 ppm) and amine protons (δ 1.5–2.5 ppm) using 2D-COSY and HSQC .
- HPLC-PDA : Detect impurities at 254 nm with C18 columns .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its interactions with biological targets (e.g., serotonin receptors)?
- Experimental Design :
- Docking Studies : Use Schrödinger Maestro to model interactions between the cycloheptyl group and hydrophobic receptor pockets (e.g., 5-HT receptors) .
- Functional Assays : Compare EC values of (R)- and (S)-enantiomers in calcium flux assays .
- Data Interpretation : Enantiomers may show 10–100x differences in binding affinity due to steric clashes or hydrogen-bonding mismatches .
Q. What strategies resolve contradictions in biological activity data between enantiomers or structural analogs?
- Case Study : For adamantyl-based amines, discrepancies in receptor modulation were traced to solvent-dependent aggregation effects.
- Solutions :
- Solvent Screening : Test activity in DMSO vs. aqueous buffers to identify artifactual aggregation .
- Structural Analogs : Synthesize cyclohexyl or bicycloheptyl derivatives to isolate steric vs. electronic contributions .
Q. How can computational modeling predict the metabolic stability of this compound?
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop’s IsoCyp module to identify vulnerable sites (e.g., amine oxidation).
- ADME Prediction : SwissADME estimates logP (2.8) and BBB permeability (CNS MPO score: 4.2) .
- Validation : Compare half-life (t) in microsomal assays with predicted values .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in cycloheptylamine derivatives?
- Workflow :
- Multivariate Analysis : Apply PLS regression to correlate steric/electronic descriptors (e.g., Taft E, Hammett σ) with bioactivity .
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points (α=0.05) .
- Software : Implement in R (package: chemometrics) or Python (SciKit-Learn) .
Q. How should researchers design controls to mitigate batch-to-batch variability in enantioselective synthesis?
- Best Practices :
- Internal Standards : Spike reactions with deuterated analogs (e.g., d-cycloheptylamine) for LC-MS normalization .
- Replicate Synthesis : Perform ≥3 independent batches to calculate mean ee ± SD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
